What is the chemical structure of α-chloromorphide?
What is the chemical structure of α-chloromorphide?
An In-depth Technical Guide to the Chemical Structure of α-Chloromorphide
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacology of α-chloromorphide, intended for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
α-Chloromorphide is a semi-synthetic opiate and a derivative of morphine.[1] In this molecule, the hydroxyl group at the 6-position of the morphine structure is substituted with a chlorine atom in the alpha configuration.[1] This structural modification significantly enhances its analgesic potency, making it approximately ten times more potent than morphine.[1]
The chemical and physical properties of α-chloromorphide are summarized in the table below.
| Property | Value |
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
| Synonyms | Chloromorphide, 6-alpha-Chloromorphide |
| Molecular Formula | C₁₇H₁₈ClNO₂ |
| Molar Mass | 303.79 g/mol |
| CAS Number | 63783-53-9 |
| SMILES String | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3--INVALID-LINK--Cl |
| InChI Key | URUOTSLJEBANHA-ZFDIKFDDSA-N |
Synthesis
α-Chloromorphide is synthesized from morphine. One reported method involves the reaction of morphine hydrate (B1144303) with dimethylchloroformiminium chloride, also known as the Vilsmeier reagent.[2] A more general method for the synthesis of α-halogenated morphides involves the treatment of morphine with thionyl chloride.[2]
General Synthetic Reaction:
Morphine + Thionyl Chloride (SOCl₂) → α-Chloromorphide
Spectroscopic Data
Detailed raw spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for α-chloromorphide are not widely published. However, the stereochemistry of the halogen on the C-ring of α- and β-halomorphides has been determined using NMR spectroscopy.[3] For a molecule of this class, the following spectral characteristics would be anticipated:
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the vinyl protons, the methine protons, the N-methyl group, and the protons of the cyclohexane (B81311) and piperidine (B6355638) rings. The coupling constants would confirm the stereochemistry. |
| ¹³C NMR | Resonances for all 17 carbon atoms, including those in the aromatic ring, the double bond, and the morphinan (B1239233) skeleton. |
| IR Spectroscopy | Absorption bands characteristic of the phenolic hydroxyl group (O-H stretch), aromatic C-H stretching, C=C stretching of the aromatic ring and the double bond, and C-N and C-O stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule, along with fragmentation patterns characteristic of the morphinan structure. |
Pharmacology and Mechanism of Action
As a morphine analog, α-chloromorphide is an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4] The binding of α-chloromorphide to the MOR initiates a downstream signaling cascade that leads to its analgesic effects.
Opioid Receptor Signaling Pathway
The binding of an opioid agonist like α-chloromorphide to the μ-opioid receptor triggers the dissociation of the associated heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including inhibiting N-type voltage-gated calcium channels (VGCC) and activating G-protein-coupled inwardly rectifying potassium channels (GIRK). The inhibition of VGCCs reduces neurotransmitter release from the presynaptic terminal, while the activation of GIRK channels hyperpolarizes the postsynaptic neuron, reducing its excitability. Both of these actions contribute to the analgesic effect by dampening the transmission of pain signals.
Receptor Binding Affinity
The binding affinity of α-chloromorphide for the μ-opioid receptor can be quantified using a competitive radioligand binding assay. This assay determines the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand (IC₅₀), which can then be converted to a binding affinity constant (Ki).
Experimental Protocols
Representative Protocol for μ-Opioid Receptor Binding Assay
The following is a general protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the human μ-opioid receptor.[5]
Materials:
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Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.
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Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).
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Test Compound: α-Chloromorphide.
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Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Filtration Apparatus: A cell harvester with glass fiber filters.
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Scintillation Counter.
Procedure:
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Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
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Assay Setup: In a 96-well plate, add the following in triplicate:
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Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.
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Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
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Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of α-chloromorphide (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
-
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Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
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Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
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Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).
Data Analysis:
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Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
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Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of α-chloromorphide.
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Determine IC₅₀: The IC₅₀ is the concentration of α-chloromorphide that inhibits 50% of the specific binding of [³H]-DAMGO, determined using non-linear regression analysis.
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Calculate Ki: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
References
- 1. Chloromorphide - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-and beta-halomorphides: stereochemistry, analgesic potency, toxicity, and interaction with narcotic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
